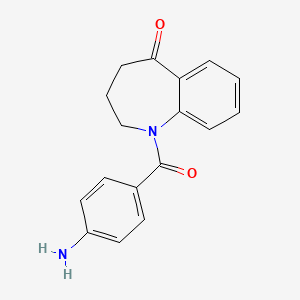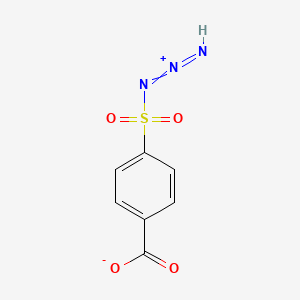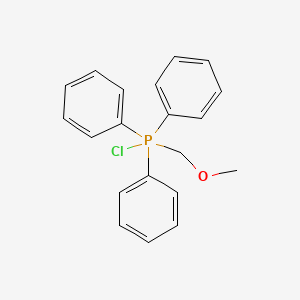
Chloro(methoxymethyl)triphenylphosphorane
Übersicht
Beschreibung
Chloro(methoxymethyl)triphenylphosphorane is a useful research compound. Its molecular formula is C20H20ClOP and its molecular weight is 342.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chloro(methoxymethyl)triphenylphosphorane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro(methoxymethyl)triphenylphosphorane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Organic Compounds : A study by Karatholuvhu and Fuchs (2004) demonstrates the use of 3,3,3-trichloropropyl-1-triphenylphosphorane as a reagent for synthesizing various organic compounds like (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes (Karatholuvhu & Fuchs, 2004).
Reactions with Triphenylphosphine : Botha, Moss, and Pelling (1981) synthesized new chloromethyl complexes of manganese, rhenium, and ruthenium, which reacted with triphenylphosphine to yield new cationic ylide complexes (Botha, Moss, & Pelling, 1981).
Pharmaceutical Applications : Baldoli et al. (1989) developed a novel synthetic route for 5-chloro-3-methoxycarbonyl-1-arylpyrazoles from arylazomethoxycarbonylmethylenetriphenylphosphoranes, which are potent for the synthesis of arylpyrazoles with high pharmacological activity (Baldoli et al., 1989).
Versatile Reagent for Chlorination and Dehydration : Appel (1975) described a two-component system involving tertiary phosphosphane and tetrachloromethane as a versatile reagent for chlorination, dehydration, and P-N linkage (Appel, 1975).
Synthesis of Chloromethyl Derivatives : Pevzner (2016) discussed the synthesis of chloromethyl derivatives of 3-furyl-3-(diethoxyphosphoryl)acrylic acids, indicating a potential in the field of phosphorylated compounds (Pevzner, 2016).
Synthesis of Dipeptide Mimetics : Scholz et al. (1999) presented a method for synthesizing enantiospecific dipeptide mimetics using ethoxycarbonyl triphenyl phosphorane, highlighting its application in peptide chemistry (Scholz et al., 1999).
Reactions with CH-acidic Compounds : Bestmann, Ettlinger, and Saalfrank (1977) showed that (diethoxyvinylidene)triphenylphosphorane reacts with CH-acidic compounds in a Michael addition-type reaction (Bestmann, Ettlinger, & Saalfrank, 1977).
Eigenschaften
IUPAC Name |
chloro-(methoxymethyl)-triphenyl-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClOP/c1-22-17-23(21,18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSRCQCLMVFRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(methoxymethyl)triphenylphosphorane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Tert-butyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B8210613.png)
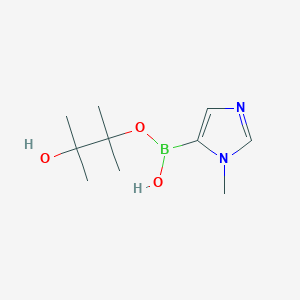
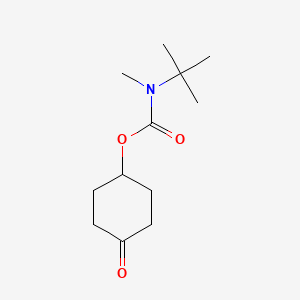
![2-Tert-butyl-1,2-diazabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B8210645.png)
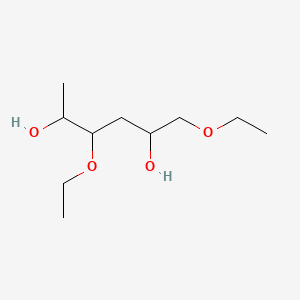
![Tert-butyl bicyclo[2.2.1]heptan-1-ylcarbamate](/img/structure/B8210669.png)
![N-[4-(5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)phenyl]-2-phenylbenzamide](/img/structure/B8210672.png)

